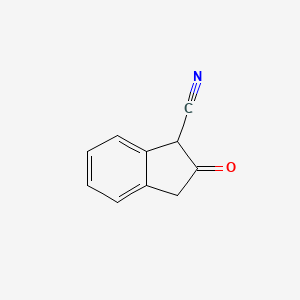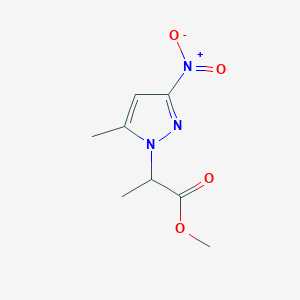
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives, which have shown potential as anti-inflammatory, analgesic, and antipyretic agents. The unique chemical structure of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has made it an attractive target for synthesis and further investigation.
Mecanismo De Acción
The exact mechanism of action of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the production of pro-inflammatory cytokines. By inhibiting the NF-κB pathway, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a key role in inflammation and pain. Additionally, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been shown to reduce fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is its potential as an anti-inflammatory and analgesic agent. It has been shown to have potent effects in vitro and in vivo, making it a promising target for further investigation. However, one limitation of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate. One area of investigation could be the development of more potent and selective analogs of this compound. Another area of research could be the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to determine the safety and toxicity profile of this compound. Finally, the potential of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate as a therapeutic agent for inflammatory and pain-related disorders should be further investigated.
Métodos De Síntesis
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl nitroacetate in the presence of a base to yield 3-methyl-5-nitro-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of acetic acid. The final step involves the esterification of the resulting amino compound with methyl-2-bromo-propionate in the presence of a base to yield methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been extensively studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its potential as an antipyretic agent.
Propiedades
IUPAC Name |
methyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-4-7(11(13)14)9-10(5)6(2)8(12)15-3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTXPZYWJZCYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol](/img/structure/B2419573.png)
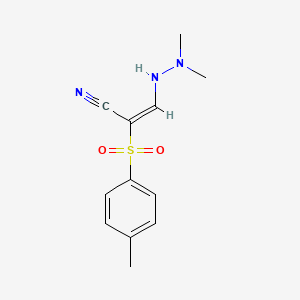


![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)

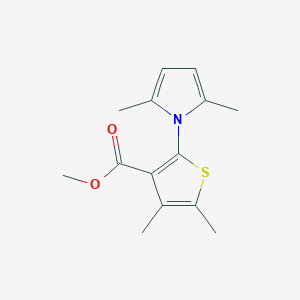
![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)
![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)
![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)
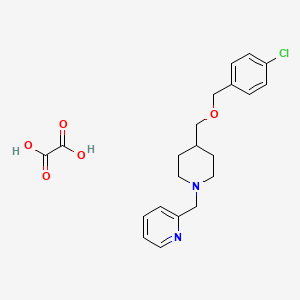

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
